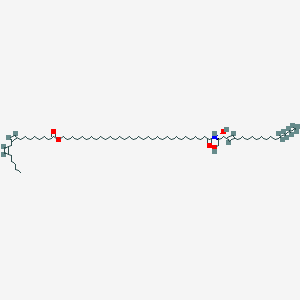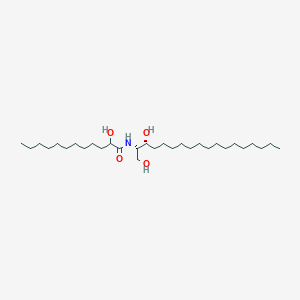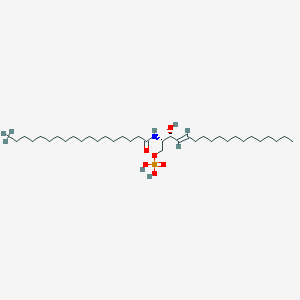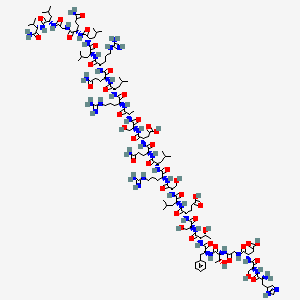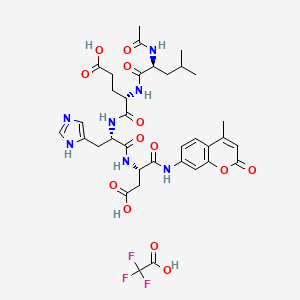
Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
Übersicht
Beschreibung
Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 is a useful research compound. Its molecular formula is C56H77F3N14O12 and its molecular weight is 1195.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulation of Pain and Analgesia
Neuropeptide FF has been shown to interact with opioid systems, potentially playing a role in modulating nociceptive mechanisms and influencing analgesic effects. It has been found to oppose the acute effects of opioids and may contribute to the development of tolerance and dependence on opioids (Kivipelto & Panula, 1991).
Effect on Morphine Tolerance and Dependence
Research indicates that Neuropeptide FF can modulate opioid analgesia. For example, antisense oligonucleotides to human SQA-neuropeptide FF precursor gene showed significant attenuation of morphine tolerance and the withdrawal syndrome in morphine-treated mice (Gelot et al., 1998).
Cardiovascular Regulation
Modified Neuropeptide FF was found to have a hypertensive effect, suggesting its potential involvement in the regulation of blood circulation (Kapel’ko et al., 2009).
Biochemical and Pharmacological Activities
A human neuropeptide FF-related peptide, SQA-neuropeptide FF, displayed properties similar to those of neuropeptide FF, indicating its role in the neuropeptide FF family and its potential influence on sensory perception and pain modulation (Gelot et al., 1998).
Interaction with Acid-Sensing Ion Channels
Neuropeptide FF and FMRFamide were found to potentiate H+-gated currents from cultured sensory neurons and heterologously expressed ASIC and DRASIC channels, suggesting a role in sensory perception, particularly in conditions like inflammation and ischemia (Askwith et al., 2000).
Opioid Receptor Interaction
High-affinity analogs of Neuropeptide FF exhibited both anti-opioid and analgesic activities, but they showed only low affinity for opioid receptors, indicating that their analgesic effects did not result from opioid receptor stimulation (Gouardères et al., 1998).
Role in Opioid Functions
Evidence suggests that Neuropeptide FF is implicated in morphine tolerance, dependence, and withdrawal syndrome, highlighting its significant role in modulating central opioid functions (Gicquel & Zajac, 1994).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O10.C2HF3O2/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34;3-2(4,5)1(6)7/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMSRWGDOFYHN-HBBGHHHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H77F3N14O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



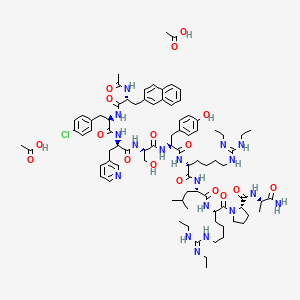
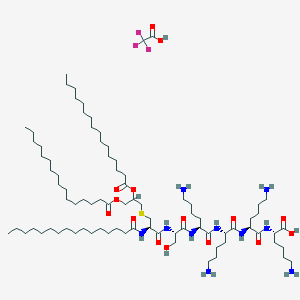
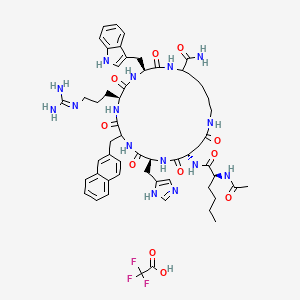


![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)


